molecular formula C14H17NO B14883832 (1S,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one

(1S,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B14883832
M. Wt: 215.29 g/mol
InChI Key: RSUHKGOVXMXCND-STQMWFEESA-N
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Description

8-Benzyl-8-azabicyclo[321]octan-3-one is a chemical compound with the molecular formula C14H17NOThis compound is part of the tropane alkaloid family, which is known for its interesting biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves the use of enantioselective synthesis techniques to ensure the desired stereochemistry of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific structure, which includes a benzyl group attached to the tropane scaffold.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

(1S,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C14H17NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13-/m0/s1

InChI Key

RSUHKGOVXMXCND-STQMWFEESA-N

Isomeric SMILES

C1C[C@H]2CC(=O)C[C@H]1N2CC3=CC=CC=C3

Canonical SMILES

C1CC2CC(=O)CC1N2CC3=CC=CC=C3

Origin of Product

United States

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